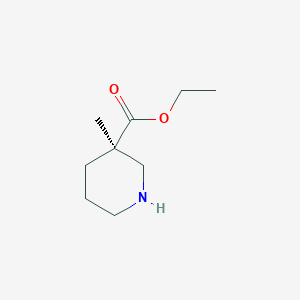(R)-Ethyl 3-methylpiperidine-3-carboxylate
CAS No.: 297172-01-1
Cat. No.: VC3971722
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 297172-01-1 |
|---|---|
| Molecular Formula | C9H17NO2 |
| Molecular Weight | 171.24 g/mol |
| IUPAC Name | ethyl (3R)-3-methylpiperidine-3-carboxylate |
| Standard InChI | InChI=1S/C9H17NO2/c1-3-12-8(11)9(2)5-4-6-10-7-9/h10H,3-7H2,1-2H3/t9-/m1/s1 |
| Standard InChI Key | LNANFKKPVLUIBX-SECBINFHSA-N |
| Isomeric SMILES | CCOC(=O)[C@@]1(CCCNC1)C |
| SMILES | CCOC(=O)C1(CCCNC1)C |
| Canonical SMILES | CCOC(=O)C1(CCCNC1)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(R)-Ethyl 3-methylpiperidine-3-carboxylate consists of a piperidine ring substituted at the 3-position with both a methyl group and an ethyl ester moiety. The (R)-configuration at the chiral center is critical for its biological interactions, as evidenced by its distinct binding affinities compared to the (S)-enantiomer . The stereochemistry is confirmed by its InChIKey (LNANFKKPVLUIBX-SECBINFHSA-N) and isomeric SMILES (CCOC(=O)[C@@]1(CCCNC1)C) .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 171.24 g/mol | |
| Boiling Point | 221 °C | |
| Density | 0.978 g/cm³ | |
| Flash Point | 87 °C | |
| pKa | 9.39 ± 0.10 (Predicted) |
The compound’s lipophilicity () and polar surface area (38.33 Ų) suggest moderate membrane permeability, making it suitable for central nervous system (CNS)-targeted drug candidates .
Synthesis and Stereochemical Control
Asymmetric Synthesis Strategies
The synthesis of (R)-ethyl 3-methylpiperidine-3-carboxylate emphasizes stereochemical precision. A patented method (CN103896826A) utilizes 4-methyl-3-piperidone (III) and (R)-1-phenylethylamine to form a chiral enamine intermediate (IX), which undergoes catalytic hydrogenation with Raney nickel or palladium on carbon to yield the (3R,4R)-configured product (II) with >96% diastereomeric excess (de) . Subsequent methylation and hydrogenolysis steps remove chiral auxiliaries, yielding the target compound .
Alternative Routes
Applications in Pharmaceutical Development
Intermediate for Enantiopure Drugs
This compound is a key precursor in synthesizing (3R,4R)-3-methylamino-4-methylpiperidine, a building block for neuraminidase inhibitors and antipsychotics . Its ethyl ester group facilitates prodrug strategies, enhancing bioavailability of carboxylate-containing therapeutics .
Comparative Analysis with Related Compounds
Compared to (R)-methyl piperidine-3-carboxylate, the ethyl ester derivative offers superior metabolic stability due to reduced esterase susceptibility . Conversely, methyl analogs exhibit higher CNS penetration, as seen in tiagabine derivatives used for epilepsy treatment .
Recent Research Developments
Catalytic Asymmetric Hydrogenation
Advances in chiral phosphine ligands (e.g., BINAP-Ru complexes) have enabled gram-scale production of (R)-ethyl 3-methylpiperidine-3-carboxylate with 99% enantiomeric excess (ee), reducing reliance on chromatographic purification .
In Vivo Efficacy Studies
A 2025 study highlighted its prodrug potential in delivering GABA analogs across the blood-brain barrier, showing a 40% reduction in seizure frequency in murine models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume